5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
Overview
Description
5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid is a complex organic compound characterized by the presence of a sulfonamide group attached to a dichlorophenyl ring and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 3,4-dichlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Coupling with hydroxybenzoic acid: The resulting sulfonamide is then coupled with 2-hydroxybenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.
Pathways Involved: The compound may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3,4-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid
- 5-{[(3,4-dichlorophenyl)sulfonyl]amino}-3-hydroxybenzoic acid
Uniqueness
5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the hydroxy and sulfonamide groups provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO5S/c14-10-3-2-8(6-11(10)15)22(20,21)16-7-1-4-12(17)9(5-7)13(18)19/h1-6,16-17H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWRODRJLRHTHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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